molecular formula C17H20BrNO3 B6108063 ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 704873-86-9

ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B6108063
CAS RN: 704873-86-9
M. Wt: 366.2 g/mol
InChI Key: DIWNMXPISJFYFX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as BRD-K75878551, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which are essential for CK2's function. By inhibiting CK2, ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 disrupts several cellular processes, including cell proliferation and DNA repair.
Biochemical and Physiological Effects:
ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 has been shown to have significant effects on various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, which makes it a promising candidate for cancer therapy. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates, which are hallmarks of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 is its specificity towards CK2. This specificity makes it an excellent tool for studying CK2's function in various cellular processes. However, its low solubility in water and low bioavailability limit its use in vivo. Furthermore, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1. One direction is to improve its bioavailability and solubility in water, which would enable its use in vivo. Another direction is to test its efficacy in animal models of cancer and neurodegenerative disorders. Furthermore, its potential off-target effects need to be carefully evaluated to ensure its safety for clinical use. Finally, the development of more potent and selective CK2 inhibitors based on the structure of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 is an exciting avenue for future research.
Conclusion:
In conclusion, ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 is a promising compound with significant potential for the treatment of various diseases, including cancer and neurodegenerative disorders. Its specificity towards CK2 makes it an excellent tool for studying CK2's function in various cellular processes. However, its low solubility in water and low bioavailability limit its use in vivo, and its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical trials. Overall, the study of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 is an exciting avenue for future research in the field of drug discovery and development.

Synthesis Methods

The synthesis of ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 involves the reaction of 5-hydroxy-1-methylindole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by esterification with ethyl chloroformate. The resulting product is then brominated using N-bromosuccinimide, and the final compound is obtained by ester hydrolysis. The overall yield of the synthesis is around 30%.

Scientific Research Applications

Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit CK2 activity in vitro and in vivo, which makes it a promising candidate for the treatment of various diseases. CK2 is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair, and its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-3-22-17(21)16-10(2)19(11-6-4-5-7-11)14-9-13(18)15(20)8-12(14)16/h8-9,11,20H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWNMXPISJFYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153845
Record name Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704873-86-9
Record name Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704873-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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